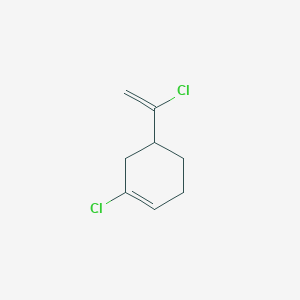
(4-methoxyphenyl) butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, p-methoxyphenyl ester: is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.2271 g/mol . . This ester is formed from butyric acid and p-methoxyphenol and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of butyric acid, p-methoxyphenyl ester typically involves the esterification of butyric acid with p-methoxyphenol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows:
Butyric Acid+p-Methoxyphenol→Butyric Acid, p-Methoxyphenyl Ester+Water
The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of butyric acid, p-methoxyphenyl ester follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction ensures high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Butyric acid and p-methoxyphenol.
Reduction: p-Methoxyphenyl butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyric acid, p-methoxyphenyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: Research has explored its potential in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .
Industry: In the fragrance industry, it is used to impart fruity and floral notes to perfumes and flavorings .
Mechanism of Action
The mechanism of action of butyric acid, p-methoxyphenyl ester involves its hydrolysis to release butyric acid and p-methoxyphenol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . This can affect various cellular processes, including cell differentiation and apoptosis.
Comparison with Similar Compounds
Ethyl butyrate: Similar ester with a fruity odor, used in flavorings.
Methyl butyrate: Another ester with a pleasant smell, used in perfumes.
Butyric acid, 4-methoxyphenyl ester: An isomer with similar properties.
Uniqueness: Butyric acid, p-methoxyphenyl ester is unique due to the presence of the p-methoxyphenyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in synthesis and industry .
Properties
CAS No. |
14617-95-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Key on ui other cas no. |
14617-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)










![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)
